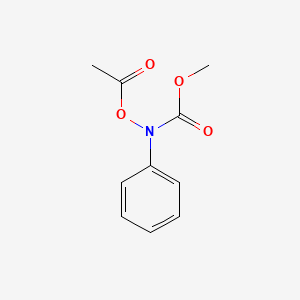
Methyl (acetyloxy)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (acetyloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (acetyloxy)phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with methyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product. Another method involves the reaction of phenyl isocyanate with methyl alcohol and acetic anhydride, which also produces this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as zinc or aluminum-based compounds are commonly used to facilitate the reaction and improve the overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (acetyloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamate oxides, while reduction can produce phenylamines. Substitution reactions can result in various substituted carbamates.
Scientific Research Applications
Methyl (acetyloxy)phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl (acetyloxy)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylcarbamate: Similar structure but lacks the acetyloxy group.
Ethyl (acetyloxy)phenylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Phenylcarbamate: Basic structure without any substituents.
Uniqueness
Methyl (acetyloxy)phenylcarbamate is unique due to the presence of both the acetyloxy and carbamate groups, which confer specific chemical and biological properties. The acetyloxy group enhances its reactivity and potential for substitution reactions, while the carbamate group provides stability and the ability to interact with biological targets.
Properties
CAS No. |
88150-24-7 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(N-methoxycarbonylanilino) acetate |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-11(10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
JLGQOUHYVUHVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















